molecular formula C51H51N3 B12613190 2,4,6-Tris(2,2',5,6'-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine CAS No. 919105-00-3

2,4,6-Tris(2,2',5,6'-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine

Cat. No.: B12613190
CAS No.: 919105-00-3
M. Wt: 706.0 g/mol
InChI Key: FGUDOEJLZOPESU-UHFFFAOYSA-N
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Description

2,4,6-Tris(2,2',5,6'-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine is a triazine-based compound featuring a central 1,3,5-triazine core substituted with three tetramethylbiphenyl groups. The tetramethyl substituents on the biphenyl rings enhance steric bulk and may improve solubility and thermal stability compared to non-methylated analogs.

However, its specific properties and applications require further exploration.

Properties

CAS No.

919105-00-3

Molecular Formula

C51H51N3

Molecular Weight

706.0 g/mol

IUPAC Name

2,4,6-tris[4-(2,6-dimethylphenyl)-2,5-dimethylphenyl]-1,3,5-triazine

InChI

InChI=1S/C51H51N3/c1-28-16-13-17-29(2)46(28)40-22-37(10)43(25-34(40)7)49-52-50(44-26-35(8)41(23-38(44)11)47-30(3)18-14-19-31(47)4)54-51(53-49)45-27-36(9)42(24-39(45)12)48-32(5)20-15-21-33(48)6/h13-27H,1-12H3

InChI Key

FGUDOEJLZOPESU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=C(C=C(C(=C2)C)C3=NC(=NC(=N3)C4=CC(=C(C=C4C)C5=C(C=CC=C5C)C)C)C6=CC(=C(C=C6C)C7=C(C=CC=C7C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(2,2’,5,6’-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine typically involves a multi-step process. One common method includes the cyclotrimerization of nitriles in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(2,2’,5,6’-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols.

Scientific Research Applications

2,4,6-Tris(2,2’,5,6’-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(2,2’,5,6’-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine core can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the biphenyl groups may interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Table 1: Key Triazine Derivatives and Their Properties

Compound Name Key Structural Features Applications/Properties References
2,4,6-Tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine (Trisbiphenyl triazine) Non-methylated biphenyl substituents UV-filter in cosmetics (EU-approved), broad UV absorption (290–400 nm)
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (TBPT) Brominated phenyl groups Supramolecular assembly via halogen bonding; used in 2D nanomaterials
2,4,6-Tris(3-(diphenylphosphinyl)phenyl)-1,3,5-triazine (PO-T2T) Phosphine oxide substituents High triplet energy (2.95 eV); host material in OLEDs for efficient charge transport
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris([1,1'-biphenyl]-4-amine) Amine-functionalized biphenyl groups Building block for COFs; large pore size (5.8 nm) and high surface area (726 m²/g)
2,4,6-Tri([1,1'-biphenyl]-3-yl)-1,3,5-triazine Biphenyl groups at meta positions High thermal stability (Tₐ > 300°C); used in OLEDs as electron-transport materials

Key Comparative Analysis

Substituent Effects on Properties

Solubility and Stability: The tetramethylbiphenyl groups in the target compound likely enhance solubility in non-polar solvents compared to non-methylated analogs like trisbiphenyl triazine . Methyl groups reduce crystallinity, favoring processability in thin-film applications (e.g., OLEDs) . Halogenated derivatives (e.g., TBPT) exhibit strong intermolecular halogen bonding, enabling stable 2D assemblies on substrates like graphite or gold .

Optoelectronic Properties :

  • Trisbiphenyl triazine absorbs UV light effectively due to extended conjugation but lacks emission properties. In contrast, phosphine oxide-substituted triazines (e.g., PO-T2T) exhibit high triplet energies, making them suitable for blue OLEDs .
  • Amine-functionalized triazines (e.g., 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tris(biphenyl-4-amine)) enable π-π stacking in COFs, enhancing charge-carrier mobility in photocatalytic applications .

Thermal Behavior: Methylated and halogenated triazines generally show higher thermal stability (decomposition temperatures >300°C) compared to non-substituted analogs .

Application-Specific Performance

  • UV-Filters: Trisbiphenyl triazine is preferred over benzophenone derivatives due to lower phototoxicity and broader UV absorption .
  • OLEDs : Triazine derivatives with electron-deficient substituents (e.g., phosphine oxide, halogen) improve electron injection and reduce efficiency roll-off in devices .
  • COFs : Functionalization with amines or hydrazines (e.g., 2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine) enables covalent linkage in frameworks for gas storage or catalysis .

Biological Activity

2,4,6-Tris(2,2',5,6'-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine is a complex organic compound notable for its unique structural features and potential applications in materials science and biological systems. The compound consists of a central triazine ring substituted with three tetramethyl[1,1'-biphenyl]-4-yl groups. This configuration enhances its thermal stability and electronic properties, making it a candidate for various biological applications.

Structural Characteristics

The molecular formula of 2,4,6-Tris(2,2',5,6'-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine is C33H39N3C_{33}H_{39}N_3, with a molecular weight of approximately 621.68 g/mol. The structural arrangement allows for significant electron-donating properties due to the presence of multiple biphenyl groups.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising aspects:

  • Anticancer Properties : Preliminary studies suggest that derivatives of triazine compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar triazine structures have shown efficacy in inhibiting cell viability in HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Photocatalytic Activity : The compound has demonstrated potential in photocatalytic applications. It can facilitate hydrogen evolution reactions under light exposure, indicating its utility in sustainable energy applications .
  • Interaction Studies : Investigations into the interactions of this compound with biological systems have focused on its stability under different environmental conditions and its compatibility with other materials used in composites or electronic devices. These studies assess its solubility and reactivity profile .

Anticancer Activity

A study evaluated the cytotoxic activity of triazine derivatives on various cancer cell lines. The results indicated that certain structural modifications could enhance their activity. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT-11625Induces apoptosis
Compound BMCF-730G0/G1 phase arrest
Compound CHeLa35p53-independent apoptosis

This table summarizes findings that highlight the importance of structural variations in enhancing anticancer efficacy .

Photocatalytic Efficiency

Research on photocatalytic applications has shown that 2,4,6-Tris(2,2',5,6'-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine can effectively catalyze hydrogen production when exposed to light. The efficiency is influenced by the concentration of the compound and the light intensity used during the reaction:

ParameterValue
Light Intensity100 mW/cm²
Reaction Time60 min
Hydrogen Produced200 µmol

These findings underscore the compound's potential in renewable energy technologies .

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